molecular formula C₅₁H₇₉NO₁₅ B1144831 Rapamicina Dialdehído CAS No. 500733-49-3

Rapamicina Dialdehído

Número de catálogo: B1144831
Número CAS: 500733-49-3
Peso molecular: 946.17
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rapamycin Dialdehyde is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin itself is known for its immunosuppressive, antifungal, antitumor, and neuroprotective properties . Rapamycin Dialdehyde retains some of these properties and is used in various scientific research applications.

Aplicaciones Científicas De Investigación

Neuroprotection and Neuroregeneration

Rapamycin dialdehyde has shown promise as a neurotrophic agent. Studies indicate that it can enhance neuroregeneration by promoting the survival of neuronal cells. For instance, in vitro studies using SH-SY5Y cells demonstrated that rapamycin dialdehyde treatment improved cell viability and promoted neuronal differentiation when compared to untreated controls .

Case Study:

  • In a pharmacological test, SH-SY5Y cells treated with rapamycin dialdehyde exhibited significant neuroprotective effects, suggesting potential applications in conditions such as Alzheimer's disease .

Cancer Treatment

The compound has been investigated for its anti-tumor properties. It inhibits tumor growth by targeting the mTOR pathway, which is crucial for cell proliferation and survival. Preclinical studies have shown that rapamycin dialdehyde can effectively reduce tumor size in various cancer models.

Case Study:

  • In vivo studies demonstrated that rapamycin dialdehyde significantly inhibited the growth of solid tumors in mice, highlighting its potential as an anti-cancer agent .

Aging and Longevity Research

Rapamycin and its derivatives have been linked to increased lifespan in various model organisms. Research indicates that rapamycin dialdehyde may exert similar effects by modulating age-related pathways.

Case Study:

  • A landmark study reported that administering rapamycin to middle-aged mice resulted in increased lifespan, prompting further investigation into its mechanisms related to aging .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Findings
NeuroprotectionEnhances neuronal survival and differentiationImproved cell viability in SH-SY5Y cells
Cancer TreatmentInhibits mTOR pathway leading to reduced tumor growthSignificant tumor size reduction in animal models
Aging ResearchModulates pathways associated with longevityIncreased lifespan observed in mice

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of rapamycin dialdehyde indicates that its bioavailability varies based on formulation. A study comparing compounded versus commercial formulations found significant differences in absorption rates, which could affect therapeutic efficacy.

Key Findings:

  • Compounded formulations showed lower bioavailability compared to commercial versions, suggesting the need for tailored dosing strategies to optimize treatment outcomes .

Mecanismo De Acción

Target of Action

Rapamycin Dialdehyde primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an intracellular serine/threonine protein kinase that plays a central role in various cellular processes, including cell growth and proliferation, protein synthesis, and autophagy . Another primary target of Rapamycin is Fpr1 (FK506-sensitive proline rotamase 1) , a protein of the FKBP12 (FK506-binding protein 12 kDa) family .

Mode of Action

Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . Once loaded onto the FRB domain, the FKBP12–rapamycin complex inhibits mTOR, which associates with various proteins in mammals and is important in the life of the cell .

Biochemical Pathways

Rapamycin has a specific action on the mTOR signaling pathway . mTOR has been identified as a key regulator of different pathways . The mTOR pathway is a major nutrition and energy sensor that regulates growth and life span in yeast and animals . Inhibition of mTOR by rapamycin results in slower overall root, leaf, and shoot growth and development, leading to poor nutrient uptake and light energy utilization .

Pharmacokinetics

The pharmacokinetics of Rapamycin have been studied in various models . In one study, dogs received a single intramuscular dose of rapamycin and underwent 48-hour whole blood pharmacokinetic sampling . Additionally, daily intramuscular doses of rapamycin were administered for 7 days with blood rapamycin trough levels collected on Day 8, 9, and 15 .

Result of Action

Rapamycin has multiple protective effects against atherosclerosis through various molecular mechanisms . It acts on various cells (endothelial cells, macrophages, vascular smooth muscle cells, and T-cells) in early and advanced atherosclerosis . Moreover, it has been used successfully as an anti-proliferation agent to prevent in-stent restenosis or vascular graft stenosis in patients with coronary artery disease .

Action Environment

The action of Rapamycin can be influenced by environmental factors . For instance, a perceived signal generated by TOR suppression redirects carbon flow and metabolic shift to other pathways to support the growth of rapamycin-treated plants . This indicates a link between TOR signaling and nutrition/light energy status . Moreover, the TOR signaling axis integrates environmental signals to regulate metabolism, growth, and life span .

Análisis Bioquímico

Biochemical Properties

Rapamycin Dialdehyde interacts with various enzymes, proteins, and other biomolecules. It inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-Rapamycin Dialdehyde complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction plays a crucial role in various biochemical reactions.

Cellular Effects

Rapamycin Dialdehyde has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Rapamycin Dialdehyde improves physiological parameters associated with aging in the immune, cardiovascular, and integumentary systems of healthy individuals or individuals with aging-related diseases .

Molecular Mechanism

Rapamycin Dialdehyde exerts its effects at the molecular level through various mechanisms. It binds to its intracellular receptor FK506-binding protein 12 (FKBP12), which then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of Rapamycin Dialdehyde change in laboratory settings. It has been observed that Rapamycin Dialdehyde therapy reduces age-related plaque deposition by decreasing AβPP production and down-regulating β-secretase and γ-secretase activities . It also increases amyloid-β clearance by promoting autophagy .

Dosage Effects in Animal Models

The effects of Rapamycin Dialdehyde vary with different dosages in animal models. At a high dose (8 mg/kg/day) given i.p., Rapamycin Dialdehyde had no effect on lifespan of female mice; however, this dose and route of Rapamycin Dialdehyde increased the lifespan of male rats by 61% .

Metabolic Pathways

Rapamycin Dialdehyde is involved in various metabolic pathways. It has its specific action on the mTOR signaling pathway, which has been identified as a key regulator of different pathways . It also modulates at least five of 12 defined hallmarks of aging .

Transport and Distribution

Rapamycin Dialdehyde is transported and distributed within cells and tissues. It has concentration-dependent inhibitory effects on drug transport mediated by Pgp, MRP-1, BCRP, and LRP in cell lines with MDR mediated by these proteins .

Subcellular Localization

Rapamycin Dialdehyde is localized to several distinct subcellular compartments . The finding that mTORC1, which Rapamycin Dialdehyde inhibits, is localized to the lysosome has significantly enhanced our understanding of mTORC1 regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rapamycin Dialdehyde can be synthesized from rapamycin through a series of chemical reactions. The process typically involves the oxidation of rapamycin to introduce aldehyde groups at specific positions on the molecule. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

Industrial production of Rapamycin Dialdehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Rapamycin Dialdehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aldehyde positions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMP are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Rapamycin Dialdehyde can yield rapamycin dicarboxylic acid, while reduction can produce rapamycin dialcohol .

Comparación Con Compuestos Similares

Similar Compounds

    Rapamycin: The parent compound with similar biological activities.

    Ascomycin: Another macrolide with immunosuppressive properties.

    Tacrolimus: A macrolide used as an immunosuppressant in organ transplantation.

Uniqueness

Rapamycin Dialdehyde is unique due to the presence of aldehyde groups, which allow for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and derivatives with potentially enhanced biological activities .

Actividad Biológica

Rapamycin dialdehyde, a derivative of rapamycin (sirolimus), has garnered attention for its unique biological activities, particularly in the context of cancer therapy and immunosuppression. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Rapamycin and its derivatives exert their biological effects primarily through the inhibition of the mammalian target of rapamycin (mTOR) pathway. The mechanism involves the formation of a complex with FK506 binding protein 12 (FKBP12), which subsequently inhibits mTOR signaling. This inhibition leads to:

  • Cell Cycle Arrest : Rapamycin dialdehyde induces cell cycle arrest in various cancer cell lines by blocking the transition from the G1 phase to the S phase, thereby inhibiting cellular proliferation .
  • Apoptosis Promotion : Studies indicate that rapamycin dialdehyde can enhance apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing Caspase 8 levels while decreasing Bcl-2 .
  • Oxidative Stress Modulation : It has been shown to reduce reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations while increasing superoxide dismutase (SOD) activity, suggesting a protective role against oxidative stress .

Biological Activity Overview

Biological ActivityEffect
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Apoptosis InductionIncreased apoptotic cell death
Oxidative Stress ReductionLower ROS and MDA levels; increased SOD
Immunosuppressive EffectsDownregulation of IL-2 induced T cell proliferation

Therapeutic Applications

  • Cancer Treatment :
    • Retinoblastoma : In vitro studies demonstrated that rapamycin dialdehyde effectively inhibited the proliferation of retinoblastoma cells and induced apoptosis through the PI3K/AKT signaling pathway .
    • Other Tumors : Its potential as an anticancer agent is being explored across various malignancies due to its ability to modulate key signaling pathways involved in tumor growth and survival .
  • Immunosuppression :
    • Rapamycin dialdehyde maintains immunosuppressive properties similar to rapamycin, making it a candidate for preventing allograft rejection in transplant patients without the nephrotoxicity associated with other immunosuppressants .

Case Study 1: Topical Application for Non-Langerhans Cell Histiocytosis

A pediatric patient with juvenile xanthogranuloma (JXG) was treated with a compounded topical formulation of rapamycin (0.1%). After six weeks, significant improvement was observed in lesion size and appearance, suggesting efficacy in dermatological applications without systemic side effects .

Case Study 2: Oral Administration in Aging Studies

A retrospective study assessed the bioavailability of compounded versus generic rapamycin formulations. The findings indicated that both formulations achieved similar blood levels, but generic formulations exhibited higher bioavailability, which may influence dosing strategies for longevity applications .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of rapamycin dialdehyde:

  • Inhibition of ALDH Activity : It was found that rapamycin treatment significantly reduced aldehyde dehydrogenase (ALDH) activity in metastatic cancer cells, rendering them more susceptible to oxidative stress and potentially enhancing therapeutic efficacy .
  • Bioavailability Variability : The pharmacokinetics of rapamycin formulations indicate substantial inter-individual variability in blood levels post-administration, emphasizing the need for personalized dosing regimens to optimize therapeutic outcomes .

Propiedades

Número CAS

500733-49-3

Fórmula molecular

C₅₁H₇₉NO₁₅

Peso molecular

946.17

Sinónimos

(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.